
Tetrahydrobiopterin
Overview
Description
Tetrahydrobiopterin is a naturally occurring compound that serves as a cofactor for several enzymes involved in the metabolism of amino acids and the biosynthesis of neurotransmitters. It plays a crucial role in the degradation of phenylalanine and the synthesis of serotonin, melatonin, dopamine, norepinephrine, and epinephrine . Its chemical structure is that of a reduced pteridine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrobiopterin is synthesized from guanosine triphosphate through a series of enzymatic reactions. The key enzymes involved are guanosine triphosphate cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, and sepiapterin reductase . The synthetic route involves the conversion of guanosine triphosphate to dihydroneopterin triphosphate, followed by the formation of 6-pyruvoyltetrahydropterin and its subsequent reduction to this compound.
Industrial Production Methods: Industrial production of this compound involves the fermentation of genetically modified microorganisms that overexpress the necessary enzymes. The fermentation broth is then subjected to purification processes to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrobiopterin undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a cofactor in hydroxylation reactions, where it facilitates the addition of hydroxyl groups to aromatic amino acids .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include molecular oxygen and various hydroxylase enzymes. The reactions typically occur under physiological conditions, with the presence of specific enzymes being crucial for the reaction to proceed .
Major Products: The major products formed from reactions involving this compound include hydroxylated amino acids such as tyrosine and 5-hydroxytryptophan .
Scientific Research Applications
Metabolic Disorders
Tetrahydrobiopterin plays a significant role in the metabolism of phenylalanine, particularly in phenylketonuria (PKU). In PKU patients, BH4 supplementation has been shown to enhance residual phenylalanine hydroxylase activity, leading to improved metabolic control.
Key Findings:
- A study indicated that BH4 could improve neurocognitive functioning in both BH4-responsive and unresponsive PKU patients by potentially crossing the blood-brain barrier .
- Clinical trials have demonstrated that BH4 treatment can lower phenylalanine levels significantly in patients with PKU .
Study | Population | Outcome |
---|---|---|
Study 1 | PKU patients | Decreased phenylalanine levels with BH4 supplementation |
Study 2 | Healthy subjects | Increased dopamine and serotonin levels post-BH4 treatment |
Neuropsychiatric Disorders
Recent research has highlighted the potential of this compound in treating neuropsychiatric conditions such as schizophrenia and depression. Studies have found lower levels of BH4 in patients with schizophrenia, suggesting a link between BH4 deficiency and the disorder's pathophysiology .
Case Studies:
- A study confirmed that individuals with schizophrenia exhibited significantly reduced fasting levels of BH4 compared to healthy controls .
- Another investigation into chronic fatigue syndrome (ME/CFS) and Long COVID is exploring whether BH4 deficiency contributes to these conditions .
Cardiovascular Health
This compound is essential for nitric oxide synthesis, which is vital for vascular health. A deficiency in BH4 can lead to endothelial dysfunction and cardiovascular diseases.
Research Insights:
- Supplementation with BH4 has been associated with improved endothelial function and reduced blood pressure in hypertensive patients .
- A review discussed BH4's role in mitochondrial regulation and its implications for energy metabolism related to cardiovascular diseases .
Condition | Effect of BH4 Supplementation |
---|---|
Hypertension | Improved endothelial function |
Heart Disease | Enhanced nitric oxide production |
Organ Transplantation
In the field of organ transplantation, this compound has been investigated for its immunomodulatory properties. The compound may help reduce the side effects associated with traditional immunosuppressants.
Clinical Applications:
- Research suggests that BH4 could be integrated into immunosuppressive regimens to improve long-term graft survival without increasing complications commonly seen with calcineurin inhibitors .
Potential Therapeutic Mechanisms
Beyond its role as a cofactor, this compound exhibits cytoprotective properties that may help mitigate oxidative stress and inflammation.
Mechanistic Insights:
Mechanism of Action
Tetrahydrobiopterin exerts its effects by acting as a cofactor for several enzymes involved in the hydroxylation of aromatic amino acids. It facilitates the transfer of molecular oxygen to the substrate, resulting in the formation of hydroxylated products . The molecular targets of this compound include phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase . These enzymes are involved in the synthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine .
Comparison with Similar Compounds
Neopterin: A pteridine derivative involved in the immune response.
Dihydrobiopterin: An intermediate in the biosynthesis of tetrahydrobiopterin.
Sepiapterin: A precursor in the biosynthesis of this compound.
Uniqueness: this compound is unique in its ability to act as a cofactor for multiple hydroxylase enzymes, making it essential for the synthesis of several key neurotransmitters. Its role in both the degradation of phenylalanine and the biosynthesis of neurotransmitters distinguishes it from other similar compounds .
Biological Activity
Tetrahydrobiopterin (BH4) is a crucial endogenous cofactor involved in various biological processes, particularly in the metabolism of amino acids and the production of neurotransmitters. This article explores the multifaceted biological activities of BH4, highlighting its roles in nitric oxide synthesis, antioxidant defense, and potential therapeutic applications.
Overview of this compound
This compound is synthesized from GTP through a series of enzymatic reactions involving GTP cyclohydrolase I. It serves as a cofactor for several enzymes, including:
- Phenylalanine hydroxylase : Converts phenylalanine to tyrosine.
- Nitric oxide synthases (NOS) : Catalyzes the production of nitric oxide (NO) from L-arginine.
1. Nitric Oxide Production
BH4 is essential for the proper functioning of endothelial nitric oxide synthase (eNOS). When BH4 levels are adequate, eNOS produces NO, which is vital for vascular health. However, under conditions of oxidative stress or BH4 deficiency, eNOS can become "uncoupled," leading to increased production of reactive oxygen species (ROS) instead of NO. This uncoupling has been implicated in various cardiovascular diseases .
Condition | Effect on eNOS Activity | Reference |
---|---|---|
Adequate BH4 | Normal NO production | |
BH4 deficiency | Increased ROS production | |
Oxidative stress | eNOS uncoupling |
2. Antioxidant Role
BH4 has been shown to enhance cellular resistance to oxidative stress. It acts as an antioxidant by scavenging free radicals and reducing oxidative damage to cells. Studies indicate that BH4 supplementation can protect against inflammation and cell death in various models of stress-induced injury .
3. Neurological Functions
In the context of neurological health, BH4 plays a significant role in the synthesis of neurotransmitters such as dopamine and serotonin. Deficiencies in BH4 are linked to neurological disorders like hyperphenylalaninemia, where patients exhibit impaired cognitive functions due to disrupted neurotransmitter synthesis .
Case Study 1: Hyperphenylalaninemia Treatment
A study involving patients with hyperphenylalaninemia demonstrated that oral administration of BH4 significantly reduced serum phenylalanine levels. In one case, a patient showed a decline greater than 50% after a single dose of BH4 .
Case Study 2: Cardiovascular Health
In a mouse model with induced hypertension, administration of BH4 not only restored NO production but also reduced blood pressure and vascular oxidative stress. This suggests that BH4 could be a potential therapeutic agent for managing hypertension and related cardiovascular conditions .
Research Findings
Recent research has expanded our understanding of BH4's biological roles:
- Metabolic Pathways : BH4 is involved in multiple metabolic pathways beyond its traditional role as a cofactor. It has been identified as a key player in mitochondrial function and energy metabolism .
- Therapeutic Applications : The potential use of BH4 in treating chronic metabolic disorders and neurodegenerative diseases is being explored, with evidence supporting its cytoprotective properties .
Q & A
Basic Research Questions
Q. What experimental methods are used to study the biosynthesis and regulation of BH4 in mammalian systems?
BH4 biosynthesis involves GTP cyclohydrolase I (GTPCH), 6-pyruvoyl-tetrahydropterin synthase (PTPS), and sepiapterin reductase (SPR). To investigate regulatory mechanisms, researchers employ:
- Gene expression analysis : Quantify mRNA levels of GCH1 (GTPCH gene) under cytokine stimulation or phenylalanine exposure .
- Enzyme activity assays : Measure GTPCH activity in liver homogenates using HPLC to detect neopterin or biopterin intermediates .
- Mutagenesis studies : Use recombinant proteins to identify critical residues in SPR or PTPS for catalytic function .
Q. How can BH4’s role as a cofactor for aromatic amino acid hydroxylases be experimentally validated?
- Enzyme kinetics : Compare tyrosine hydroxylase activity in BH4-depleted vs. supplemented systems using radiolabeled substrates (e.g., <sup>14</sup>C-tyrosine) .
- Knockout models : Analyze phenylalanine levels in Gch1<sup>-/-</sup> mice or cell lines to assess BH4-dependent phenylalanine hydroxylase activity .
- Crystallography : Resolve BH4-bound structures of tryptophan hydroxylase to identify binding motifs .
Q. What methodologies are recommended for quantifying BH4 levels in biological samples?
- LC-MS/MS : Optimize protocols for retinal or plasma samples using deuterated internal standards (e.g., BH4-d4) to achieve sensitivity down to 0.001 pmol/mg tissue .
- HPLC with electrochemical/fluorimetric detection : Sequential detection allows differentiation of BH4 from oxidized derivatives (e.g., dihydrobiopterin) in endothelial cells .
Advanced Research Questions
Q. How does BH4 deficiency lead to nitric oxide synthase (NOS) uncoupling, and how can this be experimentally modeled?
- Mechanistic studies : In endothelial cells, induce BH4 depletion (e.g., via DAHP inhibition) and measure superoxide (O2<sup>•−</sup>) vs. NO production using electron paramagnetic resonance (EPR) .
- Animal models : Use streptozotocin-induced diabetic mice to correlate BH4 levels (via LC-MS/MS) with aortic ring vasodilation assays .
Q. What experimental designs are optimal for studying BH4 photooxidation in vitiligo phototherapy?
- UV source comparison : Quantify dihydropterin dimer yields under xenon lamps (broad spectrum) vs. UV-LEDs (325 nm) using quantum yield calculations .
- Oxidative stress markers : Couple photooxidation kinetics with melanocyte H2O2 assays to assess therapeutic relevance .
Q. How can contradictory data on BH4 levels in neurological diseases (e.g., Parkinson’s) be resolved?
- Tissue-specific analysis : Compare BH4 concentrations in CSF vs. striatal tissue via LC-MS/MS, accounting for blood-brain barrier transport variability .
- Longitudinal studies : Track BH4 dynamics in hph-1 mice models at multiple postnatal stages (P7–P22) to identify critical developmental windows .
Q. What strategies are effective for modeling BH4-related hyperphenylalaninemia in vitro?
- CRISPR/Cas9 knock-in : Introduce pathogenic PTPS mutations (e.g., p.P87S) in hepatocyte lines and monitor phenylalanine accumulation via amino acid analyzers .
- Salvage pathway inhibition : Apply methotrexate to block dihydrofolate reductase (DHFR), exacerbating BH4 deficiency in patient-derived fibroblasts .
Q. How does BH4 supplementation mitigate ischemia-reperfusion injury in transplanted organs?
- Ex vivo perfusion models : Treat donor pancreata with BH4 (10 µM) prior to transplantation and measure nitrosative stress markers (e.g., nitrotyrosine) post-reperfusion .
- Immunohistochemistry : Assess eNOS coupling in graft endothelial cells using anti-3-nitrotyrosine antibodies .
Q. What advanced techniques elucidate BH4’s role in neurotransmitter regulation?
- Microdialysis : Monitor real-time dopamine release in BH4-supplemented vs. deficient striatal regions of Gch1<sup>+/−</sup> mice .
- Fast-scan cyclic voltammetry : Detect serotonin kinetics in raphe nuclei slices under BH4 modulation .
Q. How can BH4’s interaction with redox signaling be quantified in proliferating cells?
Properties
IUPAC Name |
2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQXYHWGSIFBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872469 | |
Record name | 5,6,7,8-Tetrahydrobiopterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17528-72-2 | |
Record name | Tetrahydrobiopterin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17528-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrobiopterin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017528722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6,7,8-Tetrahydrobiopterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.